Cas no 16955-87-6 (6-Tert-butylisoquinoline)

6-Tert-butylisoquinoline 化学的及び物理的性質
名前と識別子
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- 6-TERT-BUTYLISOQUINOLINE
- 6-t-butyl-isoquinoline
- 6-Tert-butylisoquinoline
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- インチ: 1S/C13H15N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-9H,1-3H3
- InChIKey: RQYSCFCTWZGMRU-UHFFFAOYSA-N
- ほほえんだ: N1C=CC2=C(C=1)C=CC(=C2)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 12.9
6-Tert-butylisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123009-5.0g |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 5.0g |
$2152.0 | 2023-02-15 | |
Enamine | EN300-123009-10.0g |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 10.0g |
$3191.0 | 2023-02-15 | |
Enamine | EN300-123009-1.0g |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-123009-10000mg |
6-tert-butylisoquinoline |
16955-87-6 | 95.0% | 10000mg |
$3191.0 | 2023-10-02 | |
Enamine | EN300-123009-100mg |
6-tert-butylisoquinoline |
16955-87-6 | 95.0% | 100mg |
$257.0 | 2023-10-02 | |
Enamine | EN300-123009-5g |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 5g |
$2152.0 | 2023-11-13 | |
1PlusChem | 1P01A458-5g |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 5g |
$2722.00 | 2024-06-19 | |
A2B Chem LLC | AV50748-250mg |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 250mg |
$422.00 | 2024-04-20 | |
1PlusChem | 1P01A458-250mg |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 250mg |
$510.00 | 2025-03-04 | |
1PlusChem | 1P01A458-2.5g |
6-tert-butylisoquinoline |
16955-87-6 | 95% | 2.5g |
$1859.00 | 2024-06-19 |
6-Tert-butylisoquinoline 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
6-Tert-butylisoquinolineに関する追加情報
Recent Advances in the Study of 6-Tert-butylisoquinoline (CAS: 16955-87-6): A Comprehensive Research Brief
6-Tert-butylisoquinoline (CAS: 16955-87-6) is a structurally unique isoquinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its synthesis, biological activities, and applications in drug discovery, positioning it as a promising scaffold for therapeutic development. This research brief consolidates the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and emerging therapeutic potentials.
One of the key advancements in the study of 6-Tert-butylisoquinoline involves its role as a modulator of specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against certain kinase enzymes implicated in inflammatory diseases. The research utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing a high affinity for the ATP-binding site of the target kinases. These findings suggest potential applications in developing novel anti-inflammatory agents.
Another significant area of research focuses on the synthetic optimization of 6-Tert-butylisoquinoline. A recent paper in Organic Letters (2024) detailed a streamlined, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improves scalability but also enables the introduction of diverse functional groups, enhancing the compound's utility in structure-activity relationship (SAR) studies. The authors reported a 78% yield under optimized conditions, marking a substantial improvement over traditional approaches.
In the context of drug discovery, 6-Tert-butylisoquinoline has shown promise as a precursor for anticancer agents. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2023) evaluated its derivatives against a panel of cancer cell lines, identifying several analogs with potent cytotoxic activity (IC50 values ranging from 0.5 to 5 μM). Mechanistic studies indicated that these compounds induce apoptosis via mitochondrial pathway disruption, supported by flow cytometry and Western blot analyses. These results underscore the scaffold's versatility in oncology research.
Beyond its direct pharmacological applications, 6-Tert-butylisoquinoline has also been investigated for its role in chemical biology tools. A 2024 study in ACS Chemical Biology described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The compound's tert-butyl group was found to enhance stability under physiological conditions, while its isoquinoline core provided a robust fluorescence signal. This dual functionality makes it a valuable tool for studying oxidative stress-related pathologies.
Despite these advancements, challenges remain in the clinical translation of 6-Tert-butylisoquinoline-based therapeutics. Pharmacokinetic studies reported in European Journal of Pharmaceutical Sciences (2023) noted moderate bioavailability and rapid metabolism in rodent models, necessitating further structural modifications. Researchers are currently exploring prodrug strategies and nanoparticle formulations to address these limitations, as highlighted in a recent review in Advanced Drug Delivery Reviews (2024).
In conclusion, 6-Tert-butylisoquinoline (CAS: 16955-87-6) represents a multifaceted compound with growing importance in chemical biology and drug development. Its diverse applications—from kinase inhibition to ROS detection—demonstrate the broad utility of this scaffold. Future research should focus on optimizing its drug-like properties and expanding its therapeutic indications, potentially bridging the gap between bench-scale discoveries and clinical applications.
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